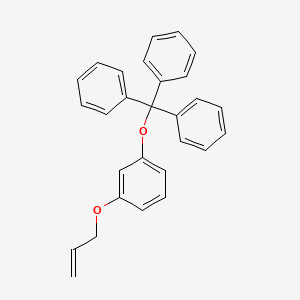
3-(Allyloxy)phenyl(triphenylmethyl) ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Allyloxy)phenyl(triphenylmethyl) ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features an allyloxy group and a triphenylmethyl group attached to a phenyl ring, making it a unique and complex molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)phenyl(triphenylmethyl) ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the reaction would involve the use of sodium phenoxide and allyl bromide, resulting in the formation of the desired ether .
Industrial Production Methods
Industrial production of ethers, including this compound, often relies on the Williamson ether synthesis due to its efficiency and high yield. The reaction is typically conducted in a homogeneous solution using solvents like dimethoxyethane to ensure complete reaction and high purity of the product .
化学反応の分析
Types of Reactions
3-(Allyloxy)phenyl(triphenylmethyl) ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the ether into alcohols or hydrocarbons.
Substitution: The ether can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
3-(Allyloxy)phenyl(triphenylmethyl) ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Allyloxy)phenyl(triphenylmethyl) ether involves its interaction with molecular targets through various pathways. The compound can undergo nucleophilic substitution reactions, where the allyloxy group is replaced by other nucleophiles. This process involves the formation of a transition state and the subsequent formation of new bonds .
類似化合物との比較
Similar Compounds
Allyl phenyl ether: Similar structure but lacks the triphenylmethyl group.
Triphenylmethyl ether: Contains the triphenylmethyl group but lacks the allyloxy group.
Phenyl allyl ether: Similar structure but with different substituents on the phenyl ring.
Uniqueness
3-(Allyloxy)phenyl(triphenylmethyl) ether is unique due to the presence of both the allyloxy and triphenylmethyl groups, which impart distinct chemical properties and reactivity compared to other ethers. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
501648-63-1 |
|---|---|
分子式 |
C28H24O2 |
分子量 |
392.5 g/mol |
IUPAC名 |
1-prop-2-enoxy-3-trityloxybenzene |
InChI |
InChI=1S/C28H24O2/c1-2-21-29-26-19-12-20-27(22-26)30-28(23-13-6-3-7-14-23,24-15-8-4-9-16-24)25-17-10-5-11-18-25/h2-20,22H,1,21H2 |
InChIキー |
GUKKCRIMAORDPN-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC(=CC=C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


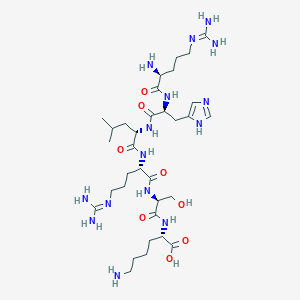
![4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl-](/img/structure/B12596005.png)

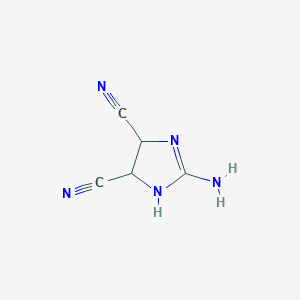
![4-Isothiazolecarboxamide, 3,5-dichloro-N-[(phenylamino)carbonyl]-](/img/structure/B12596012.png)
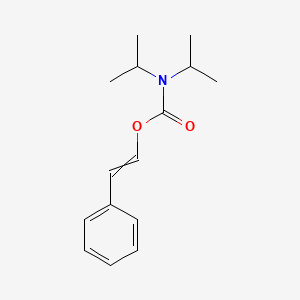
![Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12596017.png)
![1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol](/img/structure/B12596018.png)
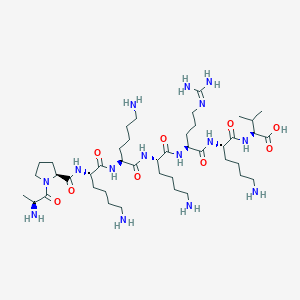
![2-Pyridineacetamide, 5-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12596046.png)
![[(S)-Ethenesulfinyl]cyclohexane](/img/structure/B12596048.png)
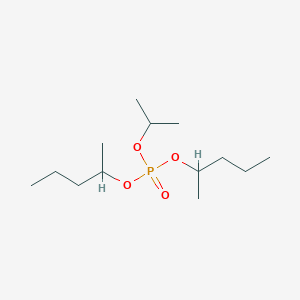

![N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12596059.png)
